![molecular formula C13H14N4O4 B1211130 4-Amino-1,2,5-oxadiazole-3-carboxylic acid [2-(2,6-dimethylanilino)-2-oxoethyl] ester](/img/structure/B1211130.png)
4-Amino-1,2,5-oxadiazole-3-carboxylic acid [2-(2,6-dimethylanilino)-2-oxoethyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1,2,5-oxadiazole-3-carboxylic acid [2-(2,6-dimethylanilino)-2-oxoethyl] ester is an anilide.
Scientific Research Applications
Peptidomimetic Building Blocks
4-Amino-1,2,5-oxadiazole derivatives, similar to the compound , have been synthesized as potential peptidomimetic building blocks. These structures contain a protected amine and a carboxyl or an ester group. The synthetic route is simple, maintaining the chirality of starting amino acids (Ž. Jakopin, R. Roškar, M. Dolenc, 2007).
Biological Activities
Compounds like 1,2,5-oxadiazole have gained interest due to their biological activities. Research has focused on the synthesis of various 1,2,5-oxadiazole derivatives and their potential biological applications, particularly in enzyme inhibition and molecular docking studies (H. Khalid et al., 2016).
Synthesis Techniques
There are multiple synthesis techniques for 1,2,5-oxadiazole derivatives. For instance, the reaction of 4-aminofurazan-3-carboxylic acid iminoester with various nucleophiles yields different 1,2,5-oxadiazol-3-amines (A. V. Sergievskii et al., 2002). Additionally, the condensation of carboxylic acid esters and amidoximes in the presence of potassium carbonate facilitates the synthesis of mono-, bis-, and tris-oxadiazoles (K. Amarasinghe et al., 2006).
Crystal Structure Analysis
Research has also been conducted on the crystal and molecular structures of similar compounds, providing insights into their physical properties (R. L. Willer et al., 2013).
Antibacterial Activity
Some 1,2,5-oxadiazole derivatives, including those synthesized from esters, have been studied for their antibacterial activity, contributing to the understanding of their potential therapeutic applications (A. Dhumad et al., 2015).
Versatile Chemical Routes
The development of versatile chemical routes for the synthesis of heterocyclic γ-amino acids based on oxadiazole structures, like the compound , has been reported, highlighting the compound's significance in mimicking protein structures (L. Mathieu et al., 2015).
properties
Product Name |
4-Amino-1,2,5-oxadiazole-3-carboxylic acid [2-(2,6-dimethylanilino)-2-oxoethyl] ester |
|---|---|
Molecular Formula |
C13H14N4O4 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl] 4-amino-1,2,5-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C13H14N4O4/c1-7-4-3-5-8(2)10(7)15-9(18)6-20-13(19)11-12(14)17-21-16-11/h3-5H,6H2,1-2H3,(H2,14,17)(H,15,18) |
InChI Key |
OBUYGPOVKSSWCJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=NON=C2N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=NON=C2N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



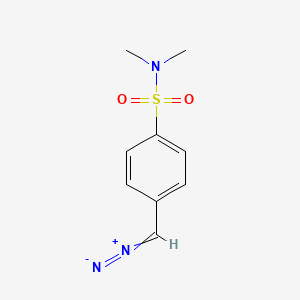
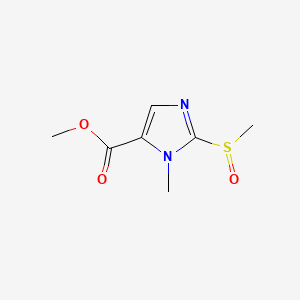
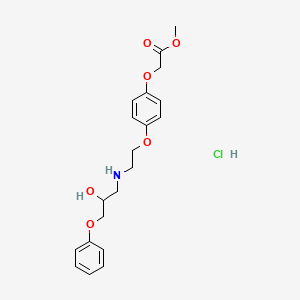

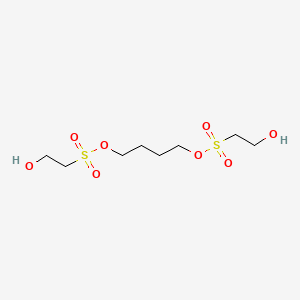



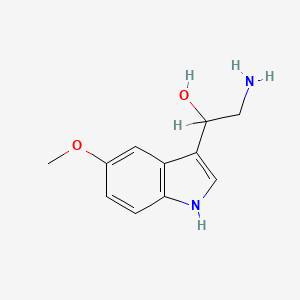


![2-[[[4-(Methylthio)anilino]-oxomethyl]amino]benzamide](/img/structure/B1211068.png)
![5,8-Dichloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1211070.png)
